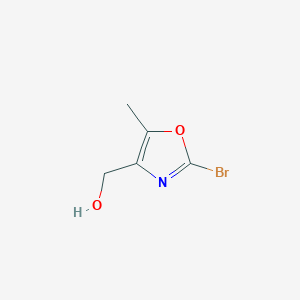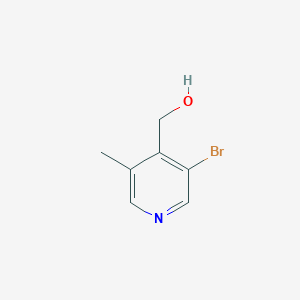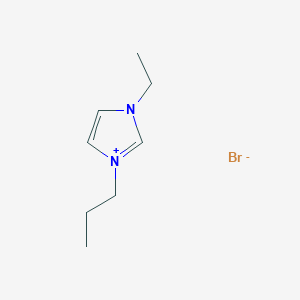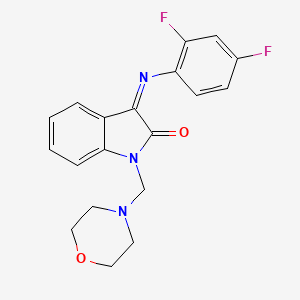![molecular formula C14H12F3NO3S B6359336 4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97% CAS No. 710291-56-8](/img/structure/B6359336.png)
4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, or 4-MOM-TFPBSA, is an organosulfonamide compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and organic solvents and has a melting point of 115-117 °C. 4-MOM-TFPBSA has been used in a variety of scientific research applications due to its unique properties and structure.
Applications De Recherche Scientifique
4-MOM-TFPBSA has been used in a variety of scientific research applications due to its unique properties and structure. It has been used as a reagent in organic synthesis, a catalyst in the synthesis of organic compounds, and a ligand in coordination chemistry. In addition, 4-MOM-TFPBSA has been used as a substrate in enzyme-catalyzed reactions, as a stabilizing agent in the synthesis of proteins, and as a ligand in the preparation of metal complexes.
Mécanisme D'action
4-MOM-TFPBSA has been found to act as a reversible inhibitor of enzymes involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. In addition, 4-MOM-TFPBSA has been found to act as an agonist at the 5-HT1A serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
4-MOM-TFPBSA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. In addition, 4-MOM-TFPBSA has been found to act as an agonist at the 5-HT1A serotonin receptor, which is involved in the regulation of mood and anxiety. It has also been found to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-MOM-TFPBSA has a number of advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in water and organic solvents, and it has a low melting point. In addition, it is relatively inexpensive and can be synthesized in a variety of ways. However, 4-MOM-TFPBSA can be toxic if inhaled or ingested, and it can be irritating to the skin and eyes.
Orientations Futures
The use of 4-MOM-TFPBSA in scientific research is still in its infancy, and there are a number of potential future directions for its use. These include its use in drug development, as a substrate in enzyme-catalyzed reactions, and as a ligand in the preparation of metal complexes. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, 4-MOM-TFPBSA could be used as a tool in the development of new synthetic methods and catalysts.
Méthodes De Synthèse
4-MOM-TFPBSA can be synthesized in a variety of ways. The most common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(trifluoromethyl)phenylboronic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a polar solvent, such as dimethylformamide, and yields the desired product in good yield.
Propriétés
IUPAC Name |
4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3S/c1-21-12-6-8-13(9-7-12)22(19,20)18-11-4-2-10(3-5-11)14(15,16)17/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKIAWHMKWEQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)



![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)


![1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine](/img/structure/B6359332.png)

